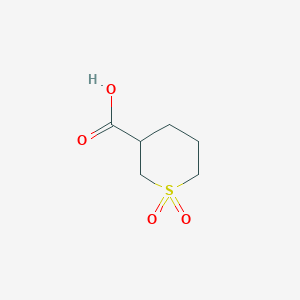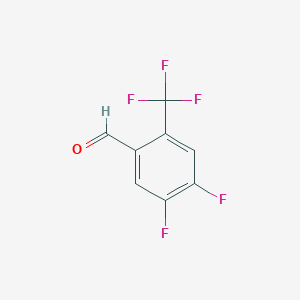![molecular formula C10H12O3 B168601 Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) CAS No. 110770-75-7](/img/structure/B168601.png)
Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) is a chemical compound with the molecular formula C10H12O3 and a molar mass of 180.2 g/mol It is a derivative of tricycloheptane, characterized by the presence of an acetyloxy group attached to the methyl group at the 5-position of the heptanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with tricyclo[2.2.1.02,6]heptanone as the starting material.
Acetylation: The methyl group at the 5-position is acetylated using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale acetylation processes. These methods ensure efficient production with consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the acetyloxy group.
Applications De Recherche Scientifique
Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may interact with enzymes or receptors in biological systems. The unique structure of the compound allows it to participate in various chemical and biological processes, influencing its activity and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[2.2.1.02,6]heptanone: The parent compound without the acetyloxy group.
Tricyclo[2.2.1.02,6]heptanol: The alcohol derivative of tricycloheptane.
Tricyclo[2.2.1.02,6]heptanoic acid: The carboxylic acid derivative.
Uniqueness
Tricyclo[22102,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity
Propriétés
IUPAC Name |
(5-oxo-3-tricyclo[2.2.1.02,6]heptanyl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-4(11)13-3-7-5-2-6-8(7)9(6)10(5)12/h5-9H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAXKTCKJQSLCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C2CC3C1C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile](/img/structure/B168519.png)







![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)




